molecular formula C₃₀H₅₇NO₁₂ B051368 Lactosylsphingosine CAS No. 109785-20-8

Lactosylsphingosine

Cat. No. B051368
CAS RN: 109785-20-8
M. Wt: 623.8 g/mol
InChI Key: MQKSCOKUMZMISB-GPWKTZPCSA-N
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Description

Lactosylsphingosine is a bioactive sphingolipid, a form of lactosylceramide that lacks the fatty acyl group . It has been found to reduce the viability of human neutrophils in a concentration-dependent manner . Unlike lactosylceramide, lactosylsphingosine does not affect protein synthesis and cell proliferation in cardiomyocytes . It is a precursor in the synthesis of lyso-ganglioside GM3 .


Synthesis Analysis

A new short route was developed for the chemical synthesis of lactosylsphingosine from the commercially available Garner’s aldehyde . Two glycosyltransferases, including Campylobacter jejuni β1-4GalNAcT (CjCgtA) and β1-3-galactosyltransferase (CjCgtB), were improved on their soluble expression in E. coli and enzyme stability by fusing with an N-terminal maltose binding protein (MBP) .


Molecular Structure Analysis

The molecular formula of Lactosylsphingosine is C30H57NO12 . Its formal name is (2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside .


Physical And Chemical Properties Analysis

Lactosylsphingosine is a solid substance . It is soluble in Chloroform:Methanol:Water (2:1:0.1), DMSO, and water . Its formula weight is 623.8 .

Scientific Research Applications

Bioactive Sphingolipid

Lactosylsphingosine is a bioactive sphingolipid . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. They play important roles in signal transmission and cell recognition.

Immunology & Inflammation

Lactosylsphingosine has been used in research related to Immunology and Inflammation . It’s involved in various cellular processes such as cell growth, differentiation, and apoptosis, which are critical for immune response and inflammation.

Lipid Biochemistry

In the field of Lipid Biochemistry, Lactosylsphingosine is a significant compound . It’s a part of complex sphingolipids, which are essential components of cell membranes and have various biological functions including cell recognition and signal transduction.

Neutrophil Viability

Research has shown that Lyso-lactosylceramide, a form of Lactosylsphingosine, reduces the viability of human neutrophils in a concentration-dependent manner . Neutrophils are a type of white blood cell that is one of the first cell types to travel to the site of an infection.

Cardiomyocyte Research

Unlike lactosylceramide, Lactosylsphingosine has no effect on protein synthesis and cell proliferation in cardiomyocytes . Cardiomyocytes are the cells that make up the cardiac muscle, or heart muscle.

Precursor in Synthesis

Lactosylsphingosine is a precursor in the synthesis of lyso-ganglioside G M3 . Gangliosides are molecules that consist of a glycosphingolipid with one or more sialic acids linked on the sugar chain. They play important roles in cellular recognition and cell-to-cell communication.

Mechanism of Action

Target of Action

Lactosylsphingosine primarily targets human neutrophils . Neutrophils are a type of white blood cell that plays a crucial role in the body’s immune response. They are the first cells to arrive at the site of an infection and work by neutralizing pathogens.

Mode of Action

Lactosylsphingosine interacts with its targets by reducing the viability of human neutrophils in a concentration-dependent manner . This means that the effect of Lactosylsphingosine on neutrophils varies depending on the concentration of the compound.

Biochemical Pathways

Lactosylsphingosine is a form of lactosylceramide that lacks the fatty acyl group . It is a precursor in the synthesis of lyso-ganglioside GM3 . The synthesis of lactosylsphingosine and its subsequent conversion into lyso-ganglioside GM3 is a part of the sphingolipid metabolic pathway .

Pharmacokinetics

It is known to be soluble in chloroform, methanol, water, and dmso , which suggests that it may have good bioavailability.

Result of Action

The primary result of Lactosylsphingosine’s action is the reduction of viability of human neutrophils . This can influence the body’s immune response.

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKSCOKUMZMISB-GPWKTZPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lactosylsphingosine

CAS RN

109785-20-8
Record name Lactosyl lysosphingolipid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109785208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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